![molecular formula C14H12N2O5 B3832509 1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832509.png)
1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-Allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DHBP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. DHBP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications.
Mechanism of Action
The mechanism of action of 1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the nuclear factor-κB (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the phosphorylation of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and survival. Additionally, 1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activation of Akt, which is a serine/threonine kinase that plays a key role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce oxidative stress by scavenging reactive oxygen species. 1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Advantages and Limitations for Lab Experiments
1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, 1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects due to its broad range of biological activities.
Future Directions
There are several future directions for research on 1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, including its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and oxidative stress. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives may facilitate their use as research tools and potential therapeutic agents.
Scientific Research Applications
1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. 1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce oxidative stress by scavenging reactive oxygen species. 1-allyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
properties
IUPAC Name |
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-2-5-16-13(20)9(12(19)15-14(16)21)6-8-3-4-10(17)11(18)7-8/h2-4,6-7,17-18H,1,5H2,(H,15,19,21)/b9-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXHHYBHDFANMS-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=C(C=C2)O)O)C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3,4-dihydroxybenzylidene)-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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